N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide
Description
N-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a tetrazole ring substituted with a 3,4-dimethylphenyl group and a methylene bridge connecting to a benzenesulfonamide moiety. The benzenesulfonamide component is further substituted with methoxy and methyl groups at the 4- and 3-positions, respectively. The compound’s design combines lipophilic (methyl, dimethylphenyl) and polar (sulfonamide, methoxy) groups, which may influence solubility, membrane permeability, and target binding.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-12-5-6-15(9-13(12)2)23-18(20-21-22-23)11-19-27(24,25)16-7-8-17(26-4)14(3)10-16/h5-10,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNTGPIQVLRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a tetrazole ring , which is known for its diverse biological activities, and a sulfonamide group , which plays a significant role in various pharmacological applications. The chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 370.43 g/mol
- CAS Number : 933009-85-9
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is achieved by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.
- Alkylation : The tetrazole derivative is then alkylated with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
- Purification : The final product is purified using recrystallization or chromatography methods to ensure high purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- NLRP3 Inflammasome Inhibition : Research indicates that compounds with similar structures can inhibit the NLRP3 inflammasome, which is implicated in several inflammatory diseases. For instance, JC124, an analog, demonstrated significant inhibitory effects on IL-1β release, suggesting that this compound may exhibit similar properties .
Anticancer Activity
The sulfonamide group in this compound has been linked to anticancer properties. Studies on related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Case Studies and Experimental Findings
Several studies have investigated the biological effects of compounds structurally related to this compound:
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds containing tetrazole and sulfonamide moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide can induce apoptosis in various cancer cell lines, such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves the disruption of mitochondrial membrane potential and induction of cell cycle arrest .
Antimicrobial Properties
The sulfonamide group is traditionally associated with antimicrobial activity. Compounds like this compound have been explored for their potential as antibacterial agents. Studies indicate that modifications to the sulfonamide structure can enhance efficacy against resistant bacterial strains .
Antimalarial Potential
Recent investigations into similar sulfonamide derivatives have indicated a promising antimalarial activity. By employing bioisosteric replacements in the design of new compounds, researchers aim to develop effective treatments against malaria. The incorporation of tetrazole rings has been shown to improve binding affinity to target enzymes in the malaria parasite .
Case Studies and Experimental Findings
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, emphasizing synthesis, physicochemical properties, and inferred pharmacological relevance.
Structural and Functional Group Analysis
Table 1: Key Structural Features and Properties
Key Comparisons
Heterocyclic Core: The target compound and losartan share a tetrazole ring, which mimics carboxylic acids in binding to angiotensin receptors. In contrast, compounds and utilize triazole or sulfanylidene-triazole cores, which may reduce aromaticity and alter hydrogen-bonding capacity. The methylimidazole-propanoate derivatives in combine tetrazole with imidazole, suggesting dual heterocyclic pharmacophores for enhanced receptor interaction.
Sulfonamide Variations :
- The target’s benzenesulfonamide with 3-methyl/4-methoxy substituents differs from ’s unsubstituted sulfonamide and ’s N,N-dimethyl sulfonamide. These modifications affect electron-withdrawing/donating effects and steric hindrance, critical for enzyme or receptor binding.
Synthesis and Yield: Compounds in were synthesized with high yields (88–95%) via nucleophilic substitution and esterification, suggesting scalable routes for the target compound if similar methods are employed.
Physicochemical and Pharmacokinetic Insights
- LogP Predictions :
The target compound’s logP (estimated ~3.5) is higher than losartan (logP ~2.5) due to additional methyl groups, suggesting greater lipophilicity and possibly longer half-life but reduced renal clearance. - Hydrogen Bonding: The sulfonamide (-SO₂NH-) and methoxy (-OCH₃) groups provide hydrogen-bond acceptors/donors, akin to losartan’s tetrazole-carboxylic acid mimicry, which is critical for angiotensin receptor binding .
Q & A
Q. What are the common synthetic routes for preparing N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
Tetrazole Ring Formation : Cycloaddition reactions between nitriles and azides under acidic conditions.
Sulfonamide Coupling : Reacting the tetrazole intermediate with a sulfonyl chloride derivative (e.g., 4-methoxy-3-methylbenzenesulfonyl chloride) in the presence of a base like triethylamine.
Advanced techniques such as microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and purity . Optimization of solvent systems (e.g., DMF or THF) and temperature gradients (e.g., 60–80°C) is critical for yield improvement.
Q. How is the structural integrity of this compound confirmed in synthetic workflows?
- Methodological Answer : Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and purity.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass confirmation.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or tautomeric forms (e.g., tetrazole ring protonation states) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm) .
Q. What biological activities are associated with this sulfonamide-tetrazole hybrid?
- Methodological Answer : Sulfonamide-tetrazole hybrids are pharmacologically significant due to:
- Enzyme Inhibition : Potential inhibition of carbonic anhydrase or cyclooxygenase (COX) isoforms, linked to anti-inflammatory or anticancer activity.
- Antimicrobial Properties : Structural analogs show activity against Gram-positive bacteria via membrane disruption .
- Targeted Screening : Use enzyme-linked assays (e.g., ELISA) or cell viability assays (e.g., MTT) to validate hypotheses .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
- Methodological Answer : Key strategies include:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for selective coupling steps.
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) for improved solubility of intermediates.
- Reaction Monitoring : Real-time techniques like HPLC or inline FTIR to detect intermediates and adjust conditions .
- Design of Experiments (DoE) : Statistical models to identify critical variables (e.g., temperature, stoichiometry) .
Q. How can contradictory data in biological assays (e.g., varying IC50_{50}50 values) be resolved?
- Methodological Answer : Contradictions may arise from:
- Tautomeric Equilibria : Tetrazole rings can exist in 1H- or 2H- forms, altering binding affinity. Use N NMR or computational docking to assess tautomer prevalence .
- Purity Issues : Recrystallize the compound and validate purity via DSC (melting point consistency) .
- Assay Conditions : Adjust buffer pH or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize interference .
Q. What computational approaches predict the compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., COX-2) using software like GROMACS or AMBER.
- Docking Studies (AutoDock/Vina) : Identify potential binding pockets and affinity scores .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Methodological Answer :
- SAR Studies : Systematically replace substituents (e.g., methoxy → ethoxy) and assay activity.
- Meta-Analysis : Compare with analogs (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl derivatives) to identify pharmacophores .
- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .
Q. What analytical challenges arise in characterizing degradation products?
- Methodological Answer :
- Hyphenated Techniques : LC-MS/MS or GC-MS to isolate and identify degradation impurities.
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative stress (HO) and profile products .
- Isotopic Labeling : Use C-labeled precursors to trace degradation pathways .
Q. How is thermodynamic stability assessed under physiological conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
